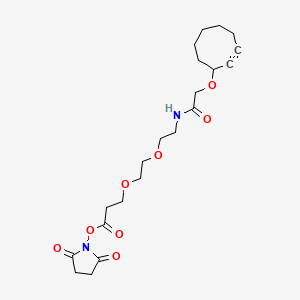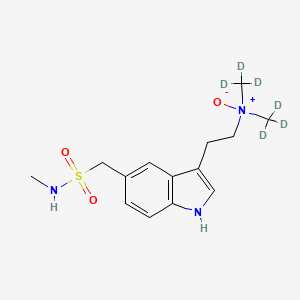
Sumatriptan-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sumatriptan-d6 N-Oxide is a synthetic compound used primarily in the treatment of migraines and cluster headaches. It is a derivative of Sumatriptan, a selective serotonin receptor agonist. This compound is a deuterated form of Sumatriptan, meaning it contains six deuterium atoms, which can be useful in various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sumatriptan-d6 N-Oxide involves the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at a temperature of 50-55°C . This method is straightforward and efficient, allowing for the isolation of the Sumatriptan N-oxide derivatives as free base and as malate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions
Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)
Catalyst: Sodium tungstate
Medium: Methanolic medium
Acid: Methanesulphonic acid
Temperature: 50-55°C
Major Products
The major product formed from the oxidation of Sumatriptan is this compound. This compound can be isolated as a free base or as a malate salt .
Aplicaciones Científicas De Investigación
Sumatriptan-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for various analytical and research purposes.
Biology: Employed in studies involving serotonin receptor agonists and their effects on biological systems.
Medicine: Investigated for its potential in treating migraines and cluster headaches.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Sumatriptan-d6 N-Oxide exerts its effects by acting as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This action causes vasoconstriction and reduces neurogenic inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Sumatriptan: The non-deuterated form of Sumatriptan-d6 N-Oxide, used for similar therapeutic purposes.
Rizatriptan N-Oxide: Another triptan derivative used in the treatment of migraines.
Zolmitriptan N-Oxide: Similar to this compound, used for migraine treatment.
Almotriptan N-Oxide: Another compound in the triptan family with similar applications.
Uniqueness
This compound is unique due to its deuterated nature, which can provide advantages in research applications, such as improved stability and reduced metabolic degradation.
Propiedades
Fórmula molecular |
C14H21N3O3S |
|---|---|
Peso molecular |
317.44 g/mol |
Nombre IUPAC |
2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 |
Clave InChI |
GRHYJEBKFWDYFD-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)(C([2H])([2H])[2H])[O-] |
SMILES canónico |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



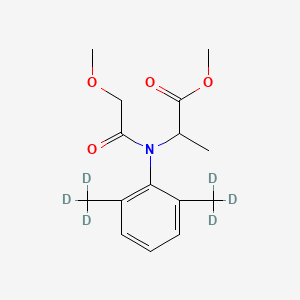
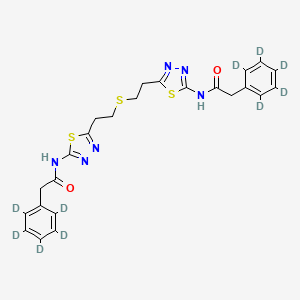
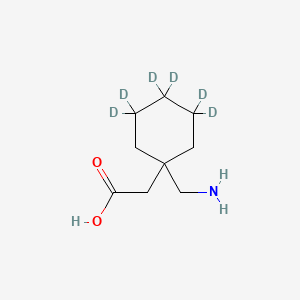
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B12425312.png)
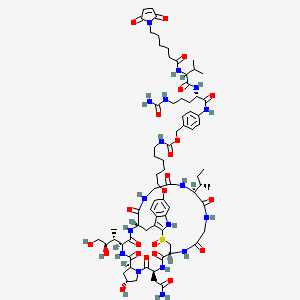
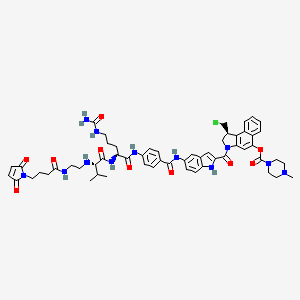
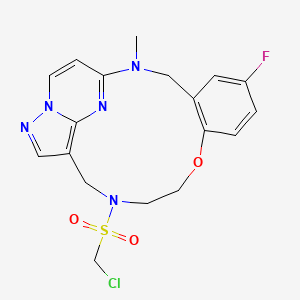
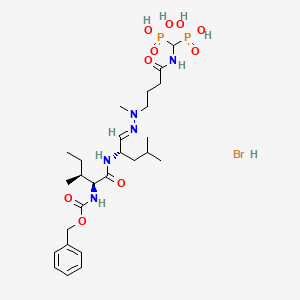
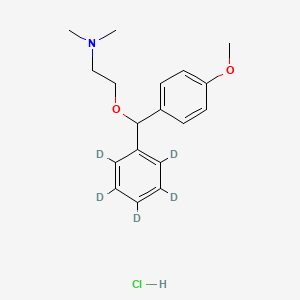
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
